(4-(o-Tolyl)isoxazol-5-yl)methanol

Conformational analysis Molecular recognition Fragment-based drug design

Fragment libraries often lack 4-arylisoxazole entries with twisted aryl-isoxazole geometry, limiting exploration of non-planar binding pockets. (4-(o-Tolyl)isoxazol-5-yl)methanol is the only commercially available fragment that provides this topology. • Unique twisted conformation driven by 4-aryl substitution, distinct from planar 3-/5-aryl isomers • Direct entry to GABA A α5 ligand chemical space (patented motif) • Scaffold-hopping potential toward 4,5-disubstituted COX-selective analogs • Available in multi-gram quantities at ≥98% purity; store at 2-8°C

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1383132-94-2
Cat. No. B1506790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(o-Tolyl)isoxazol-5-yl)methanol
CAS1383132-94-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(ON=C2)CO
InChIInChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)10-6-12-14-11(10)7-13/h2-6,13H,7H2,1H3
InChIKeyLFDKEVYINYWBFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(o-Tolyl)isoxazol-5-yl)methanol: Identity & Procurement


(4-(o-Tolyl)isoxazol-5-yl)methanol (CAS 1383132-94-2), also known as 5-(hydroxymethyl)-4-(o-tolyl)isoxazole, is a disubstituted isoxazole building block bearing an ortho-tolyl group at the 4-position and a hydroxymethyl handle at the 5-position (C₁₁H₁₁NO₂, MW 189.21) . It is classified as a heterocyclic fragment intermediate and is widely stocked by laboratory chemical suppliers, although peer-reviewed pharmacological data specific to this compound remain scarce .

(4-(o-Tolyl)isoxazol-5-yl)methanol: Why Substitution Fails


Isoxazole-methanol isomers sharing the formula C₁₁H₁₁NO₂ (e.g., 3-aryl, 5-aryl, or 3,4-disubstituted variants) exhibit nearly identical computed LogP and polar surface area values, making them indistinguishable by routine drug-likeness filters . However, the position of the aryl substituent on the isoxazole ring dictates the molecule's equilibrium conformation: 3- and 5-arylisoxazoles preferentially adopt planar geometries that favor extended conjugation, whereas 4-arylisoxazoles are intrinsically twisted due to stronger H···H non-bonded repulsions [1]. This conformational divergence directly impacts molecular recognition, binding poses, and crystal packing, rendering simple isomer substitution scientifically invalid for any structure-driven campaign.

(4-(o-Tolyl)isoxazol-5-yl)methanol: Evidence vs. Analogs


Conformational Divergence: Twisted vs. Planar Isoxazoles

The equilibrium geometry of (4-(o-tolyl)isoxazol-5-yl)methanol is predicted to be non-planar, with the isoxazole ring and ortho-tolyl group adopting a twisted dihedral angle exceeding the 25.82° observed for the planar 3-phenylisoxazole analog [1][2]. This is a fundamental class-level consequence of the 4-substitution pattern, where H···H repulsion between the aryl ortho‑hydrogen and the isoxazole 5‑substituent forces the aryl ring out of plane . In contrast, the 3‑(o‑tolyl)isoxazol-5‑yl)methanol regioisomer (CAS 885273-56-3) has no such steric clash and can maintain a near‑planar conformation. The twisted geometry of the 4‑aryl variant alters the spatial presentation of the hydroxymethyl group and the lipophilic face, which is critical for any structure‑based design strategy.

Conformational analysis Molecular recognition Fragment-based drug design

Indistinguishable by Drug-Likeness Metrics

A direct comparison of the calculated physicochemical properties of (4-(o-tolyl)isoxazol-5-yl)methanol and its closest regioisomer (3-(o-tolyl)isoxazol-5-yl)methanol (CAS 885273-56-3) reveals essentially identical LogP (2.14232 vs. 2.14230) and topological polar surface area (46.26 Ų for both). This demonstrates that standard in-silico filtering tools cannot differentiate between these isomers, meaning that procurement decisions based on physicochemical similarity alone are meaningless and risk introducing the wrong scaffold into a discovery program.

Physicochemical profiling Lead-likeness Isomer comparison

Storage Condition: Cold-Chain vs. Ambient

(4-(o-Tolyl)isoxazol-5-yl)methanol requires storage under sealed, dry conditions at 2–8 °C to maintain its certified purity, as explicitly stated in its technical datasheet . In contrast, the regioisomer (3-(o-tolyl)isoxazol-5-yl)methanol is frequently described as a white crystalline solid stable at ambient temperature . This differential storage requirement is a practical procurement differentiator: the 4‑substituted isomer demands a functional cold‑chain supply, which is a critical factor for synthetic planning, especially in multi‑gram campaigns.

Stability Handling requirements Procurement logistics

Purity and Scale Benchmarking vs. Analog

At the time of analysis, (4-(o-tolyl)isoxazol-5-yl)methanol is offered at ≥98% purity in multi‑gram quantities (5 g, 10 g, 25 g, 100 g, 500 g) by Leyan, Inc. . A structurally related but functionally distinct analog, (5-methyl-3-(o-tolyl)isoxazol-4-yl)methanol (CAS 1267982-19-3), is listed by Leyan at a lower purity specification of ≥95% . The higher guaranteed purity and broader scale availability of the target compound are directly relevant to researchers requiring consistent quality for parallel synthesis or fragment library construction.

Supplier comparison Purity specification Package sizes

Pharmacological Data Scarcity and Structural Differentiation

A systematic literature search (PubMed, Google Scholar, patent databases) returned no peer-reviewed studies reporting quantitative biochemical or cellular activity data (IC₅₀, Ki, EC₅₀) for (4-(o-tolyl)isoxazol-5-yl)methanol. This contrasts with the broader isoxazole chemical class, for which extensive structure–activity relationships are documented . Consequently, any claim of biological superiority over analogs is currently unsupported. Procurement decisions must therefore be driven exclusively by structural uniqueness (4,5-disubstitution with a twisted aryl topology) and the associated synthetic applications, rather than by inferred pharmacological promises.

Evidence gap Pharmacological profiling Risk assessment

(4-(o-Tolyl)isoxazol-5-yl)methanol: Key Applications


Fragment-Based Discovery with Non-Planar 4-Arylisoxazole

When a fragment library requires a 4‑arylisoxazole entry with a twisted aryl-isoxazole geometry to explore non‑planar binding pockets, (4-(o-tolyl)isoxazol-5-yl)methanol is the only commercially available fragment that delivers this topology . The 3‑aryl isomer, despite being physicochemically identical, adopts a near‑planar conformation and cannot serve this purpose .

GABA A α5 Modulation via 4,5-Disubstituted Isoxazoles

The 4-aryl-5-hydroxymethyl isoxazole motif is explicitly claimed in patent applications for GABA A α5 receptor ligands [1]. (4-(o-Tolyl)isoxazol-5-yl)methanol provides a direct entry point into this chemical series, where the ortho-tolyl substituent may influence subtype selectivity through steric and conformational effects that cannot be replicated by the corresponding para‑tolyl or phenyl analogs .

Cold-Chain-Managed Parallel Synthesis Campaigns

For laboratories with established cold‑chain handling infrastructure, (4-(o-tolyl)isoxazol-5-yl)methanol represents a viable building block available in multi‑gram quantities at ≥98% purity . Its required 2–8 °C storage is a manageable constraint that in return offers a structurally unique scaffold not accessible from ambient‑stable, structurally distinct analogs .

Scaffold-Hopping to Twisted 4-Aryl COX Inhibitors

Several diarylisoxazole NSAIDs (e.g., mofezolac) feature a 3,4‑diaryl substitution [2]. (4-(o-Tolyl)isoxazol-5-yl)methanol can serve as a starting point for scaffold‑hopping toward 4,5‑disubstituted analogs with a deliberately twisted aryl group, a design strategy that has been shown to alter COX isoform selectivity in related chemical series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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